molecular formula C19H25NO4 B2585357 {[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL 4-ETHOXYBENZOATE CAS No. 1003089-99-3

{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL 4-ETHOXYBENZOATE

Cat. No.: B2585357
CAS No.: 1003089-99-3
M. Wt: 331.412
InChI Key: SLDUDOKFWOLMDF-UHFFFAOYSA-N
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Description

{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL 4-ETHOXYBENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexene ring, an ethylcarbamoyl group, and an ethoxybenzoate moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL 4-ETHOXYBENZOATE typically involves multiple steps, starting with the preparation of the cyclohexene derivative. The cyclohexene ring can be synthesized through a Diels-Alder reaction, followed by functionalization to introduce the ethylcarbamoyl group. The final step involves esterification with 4-ethoxybenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL 4-ETHOXYBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ethylcarbamoyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL 4-ETHOXYBENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of {[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL 4-ETHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    {[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL 4-METHOXYBENZOATE: Similar structure but with a methoxy group instead of an ethoxy group.

    {[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL 4-HYDROXYBENZOATE: Contains a hydroxy group instead of an ethoxy group.

Uniqueness

The presence of the ethoxybenzoate moiety in {[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL 4-ETHOXYBENZOATE imparts unique chemical and physical properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from its analogs.

Properties

IUPAC Name

[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl] 4-ethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-2-23-17-10-8-16(9-11-17)19(22)24-14-18(21)20-13-12-15-6-4-3-5-7-15/h6,8-11H,2-5,7,12-14H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDUDOKFWOLMDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OCC(=O)NCCC2=CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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